(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone
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Overview
Description
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone is a heterocyclic compound that belongs to the indazole family. Indazole compounds are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . The presence of both amino and methoxy groups in this compound enhances its potential for various chemical reactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone typically involves the reaction of 5-amino-1H-indazole with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to its anti-inflammatory effects . Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
(1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with similar structural features.
(1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone: Another synthetic cannabinoid with structural similarities.
Uniqueness
(5-amino-1h-indazol-1-yl)(4-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which enhance its chemical reactivity and biological activity.
Properties
CAS No. |
23856-24-8 |
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Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
(5-aminoindazol-1-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C15H13N3O2/c1-20-13-5-2-10(3-6-13)15(19)18-14-7-4-12(16)8-11(14)9-17-18/h2-9H,16H2,1H3 |
InChI Key |
JCVZUVXLOGODKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C3=C(C=C(C=C3)N)C=N2 |
23856-24-8 | |
Origin of Product |
United States |
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